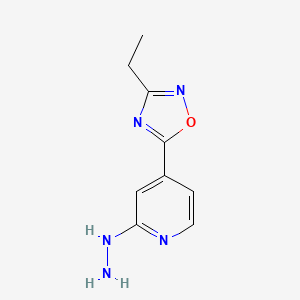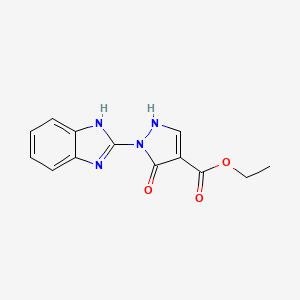![molecular formula C20H26ClN5O4 B12219096 1-[(2-{2-[(2-Chlorophenyl)amino]-2-oxoethyl}-3-oxopiperazin-1-yl)acetyl]piperidine-4-carboxamide](/img/structure/B12219096.png)
1-[(2-{2-[(2-Chlorophenyl)amino]-2-oxoethyl}-3-oxopiperazin-1-yl)acetyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-{2-[(2-Chlorophenyl)amino]-2-oxoethyl}-3-oxopiperazin-1-yl)acetyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique structure, which includes a piperidine ring, a piperazine ring, and a chlorophenyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-{2-[(2-Chlorophenyl)amino]-2-oxoethyl}-3-oxopiperazin-1-yl)acetyl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperazine ring: This step involves the reaction of ethylenediamine with a suitable carbonyl compound to form the piperazine ring.
Introduction of the chlorophenyl group: The chlorophenyl group is introduced through a nucleophilic substitution reaction using 2-chloroaniline.
Formation of the piperidine ring: The piperidine ring is formed through a cyclization reaction involving a suitable precursor.
Coupling of the piperazine and piperidine rings: The final step involves the coupling of the piperazine and piperidine rings through an acylation reaction using a suitable acylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(2-{2-[(2-Chlorophenyl)amino]-2-oxoethyl}-3-oxopiperazin-1-yl)acetyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-[(2-{2-[(2-Chlorophenyl)amino]-2-oxoethyl}-3-oxopiperazin-1-yl)acetyl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: Research focuses on its interaction with various biological targets, including receptors and enzymes.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 1-[(2-{2-[(2-Chlorophenyl)amino]-2-oxoethyl}-3-oxopiperazin-1-yl)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-{2-[(2-Fluorophenyl)amino]-2-oxoethyl}-3-oxopiperazin-1-yl)acetyl]piperidine-4-carboxamide
- 1-[(2-{2-[(2-Bromophenyl)amino]-2-oxoethyl}-3-oxopiperazin-1-yl)acetyl]piperidine-4-carboxamide
Uniqueness
1-[(2-{2-[(2-Chlorophenyl)amino]-2-oxoethyl}-3-oxopiperazin-1-yl)acetyl]piperidine-4-carboxamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. This uniqueness can make it more effective in certain applications compared to its analogs with different substituents.
Properties
Molecular Formula |
C20H26ClN5O4 |
|---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
1-[2-[2-[2-(2-chloroanilino)-2-oxoethyl]-3-oxopiperazin-1-yl]acetyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C20H26ClN5O4/c21-14-3-1-2-4-15(14)24-17(27)11-16-20(30)23-7-10-26(16)12-18(28)25-8-5-13(6-9-25)19(22)29/h1-4,13,16H,5-12H2,(H2,22,29)(H,23,30)(H,24,27) |
InChI Key |
PBZZUORYUZDESL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CN2CCNC(=O)C2CC(=O)NC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(4-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12219014.png)


![N-[(2-methoxynaphthyl)methyl]benzamide](/img/structure/B12219037.png)
![7-(3-chloro-4-methylphenyl)-3-(3-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12219044.png)
![2-[(Cyclobutylmethyl)(methyl)amino]pyrimidine-4-carbonitrile](/img/structure/B12219052.png)
amine](/img/structure/B12219054.png)




![6-(4-chlorophenyl)-9-(2-furyl)-5-hexanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12219091.png)
![N-[(2,4-dimethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride](/img/structure/B12219097.png)

